Cas no 868223-46-5 (N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic organic compound featuring a bromophenyl and methoxy-substituted isoquinolinone scaffold. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a building block for bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the methoxy group may influence electronic properties and binding interactions. The acetamide linkage provides stability and versatility for derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in targeting enzyme inhibition or receptor modulation. The compound's purity and characterized structure support reproducible applications in drug discovery and chemical biology.
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide structure
868223-46-5 structure
商品名:N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
CAS番号:868223-46-5
MF:C18H15BrN2O3
メガワット:387.227303743362
CID:6209663
PubChem ID:2149347

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
    • 868223-46-5
    • N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide
    • N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
    • AB00675947-01
    • SR-01000015673
    • ZINC02712164
    • F1808-0028
    • AKOS024610102
    • SR-01000015673-1
    • インチ: 1S/C18H15BrN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22)
    • InChIKey: VYMGKVJWRUPLIA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)NC(CN1C=CC2C(=CC=CC=2C1=O)OC)=O

計算された属性

  • せいみつぶんしりょう: 386.02660g/mol
  • どういたいしつりょう: 386.02660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1808-0028-4mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1808-0028-25mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1808-0028-100mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1808-0028-20μmol
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1808-0028-3mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1808-0028-5mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1808-0028-20mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1808-0028-50mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1808-0028-30mg
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1808-0028-10μmol
N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
868223-46-5 90%+
10μl
$69.0 2023-05-17

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide 関連文献

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamideに関する追加情報

Comprehensive Overview of N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide (CAS No. 868223-46-5)

The compound N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide (CAS No. 868223-46-5) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a 5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl moiety and a 4-bromophenyl group, makes it a subject of interest for scientists exploring novel therapeutic agents. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries and trending topics in the field.

One of the key features of N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is its potential role in drug discovery. Researchers are increasingly focusing on isoquinoline derivatives due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromophenyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its utility in designing small-molecule inhibitors targeting specific enzymes or pathways, a hot topic in precision medicine.

In the context of AI-driven drug discovery, compounds like N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide are gaining attention. Machine learning algorithms are being employed to predict their binding affinities and optimize their structures for enhanced efficacy. This aligns with the growing demand for computational chemistry tools and virtual screening methods, which are frequently searched by researchers and industry professionals. The compound's CAS No. 868223-46-5 serves as a unique identifier in databases, facilitating seamless integration into digital research platforms.

Another area of interest is the compound's potential application in neurodegenerative disease research. The isoquinoline core is structurally similar to several alkaloids known to interact with neuronal receptors. This has sparked investigations into its possible neuroprotective effects, a topic of high relevance given the rising prevalence of conditions like Alzheimer's and Parkinson's diseases. Discussions around blood-brain barrier permeability and targeted drug delivery often feature such compounds, addressing common questions in neuroscience forums.

From a synthetic perspective, the preparation of N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are frequently explored in academic settings and industrial R&D labs, with many researchers seeking detailed protocols and optimization techniques. The compound's methoxy group and bromine substituent offer opportunities for further functionalization, a recurring theme in medicinal chemistry discussions.

Environmental and green chemistry considerations are also pertinent when discussing this compound. Researchers are increasingly interested in sustainable synthesis methods, such as catalysis and solvent-free reactions, to minimize waste and energy consumption. The compound's stability and degradation profile are topics of interest for those studying pharmaceutical lifecycle assessment, a niche but growing area in environmental science.

In summary, N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide (CAS No. 868223-46-5) represents a versatile and promising compound in modern scientific research. Its applications span drug discovery, neurodegenerative disease studies, and synthetic chemistry, aligning with current trends and frequently searched topics. As research progresses, this molecule is likely to remain a focal point for innovation and interdisciplinary collaboration.

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